Taurine-13C2

Stable Isotope Dilution Mass Spectrometry Metabolomics

Choose Taurine-13C2 for analytically validated quantification. As a stable isotope-labeled internal standard (SIL-IS), it provides a precise +2 Da mass shift, chromatographically identical to endogenous taurine but spectrometrically distinct. Unlike deuterated Taurine-d4, 13C-labeled analogs are resistant to hydrogen-deuterium exchange, ensuring no retention time shift and accurate matrix effect correction in LC-MS/MS. Validated in the Framingham Offspring Cohort and pediatric pharmacokinetic models, this non-radioactive tracer eliminates radioisotope handling costs and regulatory complexity. Essential for dual-isotope metabolic flux studies distinguishing carbon backbone from nitrogen transamination.

Molecular Formula C2H7NO3S
Molecular Weight 127.14 g/mol
CAS No. 70155-54-3
Cat. No. B1421554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurine-13C2
CAS70155-54-3
Molecular FormulaC2H7NO3S
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)N
InChIInChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1
InChIKeyXOAAWQZATWQOTB-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taurine-13C2 (CAS 70155-54-3): Technical Baseline and Procurement Specification


Taurine-13C2 is a stable isotope-labeled analog of the sulfur-containing amino acid taurine, in which both carbon atoms are substituted with the non-radioactive 13C isotope . This compound is classified as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry applications [1]. Unlike unlabeled taurine, Taurine-13C2 exhibits a +2 Da mass shift (M+2) , making it chromatographically indistinguishable from the endogenous analyte but spectrometrically distinct, thereby enabling precise correction for matrix effects and instrument variability in LC-MS/MS and GC-MS workflows [2].

Why Taurine-13C2 Cannot Be Simply Substituted by Other Labeled Taurine Analogs


Generic substitution with other labeled taurine analogs, such as Taurine-d4 (deuterated) or Taurine-15N (nitrogen-labeled), is analytically invalid due to distinct isotopic properties that affect quantification accuracy and experimental design. Taurine-13C2 provides a +2 Da mass shift , whereas Taurine-d4 introduces a +4 Da shift ; this difference is critical when targeting specific precursor/product ion transitions in triple quadrupole MS to avoid cross-talk with endogenous M+1/M+2 isotopologues. Furthermore, 13C-labeled internal standards are preferred over deuterated analogs in certain LC-MS applications because deuterium can undergo hydrogen-deuterium exchange or cause chromatographic retention time shifts, leading to inaccurate matrix effect correction . The choice between 13C and 15N labeling also dictates experimental scope: dual-isotope studies explicitly require Taurine-13C2 to distinguish carbon backbone metabolism from nitrogen-specific transamination [1].

Quantitative Differentiation of Taurine-13C2 Against Key Comparators


Isotopic Enrichment: 13C Purity vs. Alternative Labels

Taurine-13C2 is offered with a minimum isotopic enrichment of 99 atom % 13C , which exceeds the typical enrichment of alternative labels such as Taurine-d4 (98 atom % D) . Higher isotopic enrichment directly translates to a lower abundance of the unlabeled isotopologue, thereby reducing the internal standard's contribution to the endogenous analyte signal in the M+0 channel and improving the lower limit of quantitation (LLOQ) for trace-level taurine measurement [1].

Stable Isotope Dilution Mass Spectrometry Metabolomics

Chromatographic Performance: Co-Elution vs. Deuterated Internal Standards

In a validated HILIC-LC-MS/MS protocol for polar metabolites in the Framingham Offspring Cohort, Taurine-13C2 was used as a stable isotope-labeled internal standard and demonstrated baseline co-elution with endogenous taurine [1]. In contrast, deuterated internal standards (e.g., Taurine-d4) can exhibit a slight chromatographic retention time shift due to the difference in hydrophobicity between C-H and C-D bonds, which undermines the fundamental assumption of stable isotope dilution—that the analyte and internal standard experience identical matrix effects [2]. 13C labeling preserves the physicochemical properties of the native molecule more faithfully, ensuring optimal matrix effect correction.

LC-MS/MS HILIC Method Validation

Analytical Specificity: Non-Interference in Dual-Isotope Tracer Studies

In a direct head-to-head comparison study of taurine metabolism in cats, Taurine-13C2 and Taurine-15N were co-administered to evaluate the extent of transamination. The analytical methodology, using GC-MS measurement of N-pentafluorobenzoyl di-n-butylamine derivatives, demonstrated that Taurine-13C2 does not interfere with the detection of Taurine-15N, enabling simultaneous quantification of both tracers [1]. The measured 13C- and 15N-enrichments in urine showed no significant differences between the two tracers, confirming that the 13C label is stable and does not undergo exchange or metabolic scrambling under physiological conditions.

Dual Stable Isotope Tracing GC-MS Metabolic Flux Analysis

In Vivo Kinetic Equivalence to Radioisotope Tracer [35S]taurine

A pharmacokinetic study in a rhesus monkey compared the plasma kinetics of Taurine-13C2 measured by GC-MS to that of the radioisotope tracer [35S]taurine measured by liquid scintillation counting [1]. The results were comparable, demonstrating that Taurine-13C2 accurately recapitulates the in vivo behavior of taurine without the hazards, regulatory burden, and disposal costs associated with radioactive materials. This study established the suitability of Taurine-13C2 for kinetic studies in human infants, requiring only 200 µL of plasma for precise determination [1].

Pharmacokinetics Stable Isotope Tracer Plasma Kinetics

Chemical Purity and Assay Specification for Quantitative Accuracy

Commercial specifications for Taurine-13C2 include a minimum chemical purity of ≥98% (CP) and isotopic enrichment of ≥99 atom % 13C . This high level of purity ensures that the measured response in mass spectrometry is predominantly from the labeled compound, minimizing background interference from unlabeled or chemically impure species. While Taurine-d4 is also available at high purity (≥99.96%) , the combination of high chemical purity and high 13C enrichment in Taurine-13C2 provides a robust internal standard for precise quantification in complex biological matrices.

Analytical Standard Certificate of Analysis Quality Control

Mass Spectrometry Suitability: M+2 Shift for Specific Transitions

Taurine-13C2 provides a specific +2 Da mass shift (M+2) which is distinct from the +1 Da shift of endogenous M+1 isotopologues (primarily from 34S or 13C at natural abundance). This allows for selection of a unique precursor/product ion transition in multiple reaction monitoring (MRM) mode that minimizes background interference from the analyte's own natural isotopic distribution. In contrast, a deuterated analog with a +4 Da shift may place the transition outside the optimal mass range of some instruments or require specialized tuning. The M+2 shift of Taurine-13C2 is optimal for distinguishing the internal standard from the natural abundance M+2 isotopologue of taurine, which has a theoretical abundance of approximately 0.01% based on natural 13C and 34S contributions.

MRM Triple Quadrupole Isotopologue Interference

Procurement-Driven Application Scenarios for Taurine-13C2


Clinical Metabolomics: High-Throughput LC-MS/MS Quantification in Large Cohort Studies

In population-scale metabolomics studies such as the Framingham Offspring Cohort, Taurine-13C2 is employed as a stable isotope-labeled internal standard for the absolute quantification of plasma taurine [1]. Its use in a validated HILIC-LC-MS/MS protocol enables accurate correction for matrix effects across thousands of samples, ensuring robust statistical associations between taurine levels and cardiovascular phenotypes. The high isotopic enrichment (≥99 atom % 13C) minimizes internal standard contribution to the endogenous signal, which is critical when measuring taurine at its physiological concentration range (~50-200 µM in plasma).

In Vivo Metabolic Flux Analysis: Dual-Isotope Tracer Studies of Amino Acid Metabolism

Researchers investigating taurine transamination and whole-body flux utilize Taurine-13C2 in conjunction with Taurine-15N to dissect carbon and nitrogen metabolic pathways [1]. The non-interference of 13C and 15N labels in GC-MS analysis allows simultaneous measurement of both tracers in biological fluids, providing a quantitative assessment of taurine catabolism. This application is directly supported by the cat metabolism study that demonstrated no cross-interference and validated the use of Taurine-13C2 as a stable, non-exchangeable tracer.

Pediatric Pharmacokinetic Studies: Non-Radioactive Alternative for Taurine Kinetics

For clinical studies in vulnerable populations such as human infants, Taurine-13C2 serves as a non-radioactive substitute for [35S]taurine to determine plasma taurine kinetics [1]. The method, validated in a rhesus monkey model, requires only 200 µL of plasma and uses ammonia chemical ionization GC-MS for detection. Procurement of Taurine-13C2 eliminates the need for radioisotope handling licenses, radiation safety training, and hazardous waste disposal, thereby significantly reducing the operational complexity and cost of conducting pediatric pharmacokinetic investigations.

Diagnostic Breath Test Development: 13CO2 Exhalation Probes for Malabsorption

Taurine-13C2 has been synthesized as a 2% mixture in unlabeled taurine for use as a probe in 13CO2 breath tests to diagnose intestinal malabsorption [1]. In this application, orally administered Taurine-13C2 is metabolized by gut bacteria, releasing 13CO2 which is then measured in exhaled breath. The specific 13C2 labeling allows for sensitive detection of bacterial overgrowth or malabsorption syndromes. The availability of high-purity Taurine-13C2 enables the preparation of these diagnostic probes with precise isotopic enrichment, ensuring test reproducibility and diagnostic accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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